Adenosine 5'-monophosphoramidate sodium salt

Prebiotic Chemistry Oligonucleotide Synthesis Clay Catalysis

Researchers seeking efficient nucleotide synthesis often face slow kinetics with standard AMP. Adenosine 5'-monophosphoramidate sodium salt solves this with a reactive P-N bond that enables 17.5-fold faster dinucleotide formation. It also serves as a benchmark substrate for HINT1 (k > 1,000,000 M⁻¹s⁻¹) and phosphoramidases (Km = 0.5 µM). Supplied as a white crystalline powder with validated purity, ready for global delivery.

Molecular Formula C10H14N6NaO6P
Molecular Weight 368.22 g/mol
CAS No. 102029-68-5
Cat. No. B117746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-monophosphoramidate sodium salt
CAS102029-68-5
SynonymsAdenosine 5’-(Hydrogen Phosphoramidate) Monosodium Salt; 
Molecular FormulaC10H14N6NaO6P
Molecular Weight368.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
InChIInChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
InChIKeyALRHXZAMLVPXPL-MCDZGGTQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5'-monophosphoramidate sodium salt: Chemical Overview


Adenosine 5'-monophosphoramidate sodium salt (AMP-NH₂·Na, C₁₀H₁₄N₆NaO₆P) is the sodium salt form of the phosphoramidate analog of adenosine 5'-monophosphate (AMP) [1]. This water-soluble compound (molecular weight 368.22 g/mol) replaces the terminal phosphate hydroxyl of AMP with an amino group, creating a reactive P–N bond [2]. The compound is commonly supplied as a white crystalline powder with purity ≥95–97% [3]. Its unique P–N linkage underpins distinct biochemical reactivity, making it valuable in nucleotide synthesis, enzyme mechanism studies, and prebiotic chemistry research [2][4].

Adenosine 5'-monophosphoramidate sodium salt: Substitution Limitations


Adenosine 5'-monophosphoramidate sodium salt is not functionally equivalent to common adenosine nucleotides such as AMP or adenosine 5'-monosulfate due to its distinct chemical structure and biological interactions. The replacement of the terminal hydroxyl with an amino group in the phosphoramidate alters its reactivity in key biochemical pathways. Specifically, while both adenosine 5'-monophosphoramidate and AMP can activate adenylate cyclase, the phosphoramidate demonstrates significantly enhanced cAMP accumulation in the presence of a phosphodiesterase inhibitor, whereas adenosine 5'-monosulfate is completely inactive [1]. Furthermore, in prebiotic oligomerization models, adenosine 5'-monophosphoramidate exhibits a 17.5-fold greater reaction rate constant for dinucleotide formation compared to AMP [2]. These quantitative differences render generic substitution invalid for assays relying on specific phosphoramidate chemistry or superior kinetic performance.

Adenosine 5'-monophosphoramidate sodium salt: Differentiation Evidence


Prebiotic Oligomerization Rate vs. AMP

In montmorillonite-catalyzed condensation reactions with 5'-phosphorimidazolide of adenosine (ImpA), adenosine 5'-monophosphoramidate (NH₂pA) forms the 3',5'-linked dinucleotide NH₂pA³'pA with a second-order rate constant of 257 h⁻¹ M⁻¹. This rate is 17.5-fold greater than that observed for adenosine 5'-monophosphate (pA), which yields a rate constant of only 14.7 h⁻¹ M⁻¹ for pA³'pA formation [1]. The intermediate reactivity of P¹,P²-diadenosine 5',5'-pyrophosphate (A⁵'ppA) at 75.5 h⁻¹ M⁻¹ further confirms the phosphoramidate's unique kinetic advantage [1].

Prebiotic Chemistry Oligonucleotide Synthesis Clay Catalysis

cAMP Accumulation: Differential Activation

In pig epidermal slice assays, adenosine 5'-monophosphoramidate significantly increased cyclic AMP accumulation, an effect markedly potentiated by the phosphodiesterase inhibitor papaverine. In stark contrast, the structurally related adenosine 5'-monosulfate demonstrated no detectable effect on cAMP levels under identical conditions [1]. While the study does not report absolute cAMP concentrations, it establishes a clear functional differentiation: the phosphoramidate is an active agonist of this pathway, whereas the sulfate analog is completely inert [1].

cAMP Signaling Adenylate Cyclase Epidermal Biology

Efficient Hydrolysis by HINT1

The histidine triad nucleotide-binding protein 1 (Hint1/HINT1) hydrolyzes adenosine 5'-monophosphoramidate (AMP-NH₂) to AMP and ammonia with a second-order rate constant exceeding 1,000,000 M⁻¹s⁻¹ [1]. This high catalytic efficiency is characteristic of the natural substrate for this enzyme class [1]. While direct comparative kinetic data for other phosphoramidate substrates (e.g., AMP-morpholidate) are not provided in this source, the magnitude of this rate constant firmly establishes AMP-NH₂ as a highly efficient substrate for HINT1, a key enzyme in the intracellular activation of ProTide prodrugs [2].

Enzyme Kinetics ProTide Activation Nucleotide Metabolism

High-Affinity Plant Enzyme Substrate

The homogeneous nucleoside 5'-phosphoramidase purified from yellow lupin (Lupinus luteus) seeds exhibits high affinity for adenosine 5'-phosphoramidate, with a Michaelis constant (Km) of 0.5 µM and a catalytic constant (kcat) of 0.8 s⁻¹ (per monomer active site) at pH 7.0 [1]. The enzyme also hydrolyzes adenosine 5'-phosphorothioate, but the specific activity is reported to be 'much lower' for the thioate analog, indicating substrate preference for the phosphoramidate [1].

Enzyme Kinetics Plant Biochemistry Nucleotide Catabolism

Adenosine 5'-monophosphoramidate sodium salt: Application Scenarios


Prebiotic Chemistry and Origins-of-Life Studies

As demonstrated by the 17.5-fold higher rate constant for dinucleotide formation compared to AMP on montmorillonite clay, adenosine 5'-monophosphoramidate sodium salt is the preferred reagent for experiments seeking to efficiently generate 3',5'-linked oligoadenylates under simulated prebiotic conditions [1]. Its superior reactivity can significantly reduce reaction times and improve product yields in the synthesis of RNA-like polymers.

cAMP Signaling Pathway Research

In studies of adenylate cyclase activation and cAMP accumulation, adenosine 5'-monophosphoramidate sodium salt offers a distinct functional profile. Unlike its inactive analog adenosine 5'-monosulfate, this compound significantly elevates cAMP levels in epidermal tissue, an effect that is further potentiated by phosphodiesterase inhibition [2]. This makes it a valuable tool for dissecting adenosine receptor pharmacology and for screening compounds that modulate cAMP-dependent pathways.

ProTide Prodrug Development and Nucleotide Metabolism

The compound's efficient hydrolysis by HINT1, with a second-order rate constant exceeding 1,000,000 M⁻¹s⁻¹, validates its use as a model substrate in assays designed to characterize the phosphoramidase activity of HINT1 and related enzymes [3]. This is particularly relevant for the development and mechanistic evaluation of monophosphoramidate prodrugs (ProTides) such as remdesivir (GS-5734), where intracellular activation via HINT1 is a critical step [4].

Enzyme Kinetics and Inhibitor Screening

With well-defined kinetic parameters (Km = 0.5 µM, kcat = 0.8 s⁻¹ for the plant enzyme), adenosine 5'-monophosphoramidate sodium salt serves as a benchmark substrate for studying nucleoside 5'-phosphoramidases [5]. Its high affinity and moderate turnover make it suitable for both continuous spectrophotometric assays and discontinuous HPLC-based assays, enabling accurate determination of enzymatic activity and screening of potential hydrolase inhibitors.

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